N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]propan-2-amine
Overview
Description
“N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]propan-2-amine” is a compound that belongs to the 1,3,4-oxadiazole family . The 1,3,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . It has been proven that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .Chemical Reactions Analysis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis . The reaction of amidoximes with carboxylic acids and wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids were studied .Scientific Research Applications
Antimicrobial and Anticancer Applications
Synthesis as Antimicrobial and Anticancer Agents : A series of oxadiazole analogues, including compounds similar to N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine, were synthesized and characterized. These compounds exhibited significant antiproliferative activity against various human cancer cell lines and also showed notable antimicrobial activities (Ahsan & Shastri, 2015).
Antimicrobial and Antioxidant Activities : Derivatives of 1,3,4-oxadiazol-2-amine were synthesized and evaluated for their antimicrobial and antioxidant activities. One of the compounds showed promising antibacterial and antifungal properties (Saundane et al., 2013).
Synthesis and Characterization
Synthesis and Crystal Structure Analysis : The synthesis and characterization of a similar energetic material precursor were conducted, including analyses like NMR, IR, and X-ray crystallography. This provided insights into the molecular structure and stability of such compounds (Zhu et al., 2021).
Synthesis of Carbazole Derivatives : Novel 1,3,4-oxadiazol-2-amine derivatives were synthesized, starting with carbazole. These compounds were evaluated for their biological activities, including antibacterial and anticancer properties (Sharma et al., 2014).
Ring-Fission and Bond Cleavage Reactions : The study investigated the reaction of N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, leading to the formation of various compounds. This research highlights the chemical reactivity and potential applications of similar compounds in synthesis and organic chemistry (Jäger et al., 2002).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that 1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors . Acetylcholinesterase is a crucial enzyme involved in neurotransmission, specifically in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
Based on the known activities of 1,3,4-oxadiazole derivatives, it can be inferred that these compounds may interact with their targets (like acetylcholinesterase) by binding to the crucial amino acids present at the catalytic active site and peripheral anionic site of the enzyme . This interaction could inhibit the enzyme’s activity, leading to an increase in acetylcholine levels.
Pharmacokinetics
In silico results of similar 1,3,4-oxadiazole derivatives indicated that these compounds agree to the lipinski rules of five and theoretically present a positive oral bioavailability .
Result of Action
This could potentially lead to improved cognitive function, particularly in conditions like Alzheimer’s disease where cholinergic transmission is impaired .
Biochemical Analysis
Biochemical Properties
N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]propan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxadiazole derivatives, including this compound, have been reported to possess antibacterial, anti-inflammatory, and anticancer properties . The compound’s interaction with enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II contributes to its biological activity . These interactions often involve inhibition or activation of the enzymes, leading to alterations in cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of peroxisome proliferator-activated receptors, which play a crucial role in regulating gene expression related to lipid metabolism . Additionally, this compound has been observed to induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting its anticancer effects . Additionally, this compound can activate peroxisome proliferator-activated receptors, influencing gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the compound’s metabolism . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity . Additionally, this compound can affect metabolic flux and metabolite levels, contributing to its diverse biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . This localization is crucial for its biological activity, as it allows the compound to interact with target biomolecules effectively .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, affecting cellular metabolism .
Properties
IUPAC Name |
N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-4-7-10-11-8(12-7)5-9-6(2)3/h6,9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJQHAJAIIFZFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650863 | |
Record name | N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-02-4 | |
Record name | 5-Ethyl-N-(1-methylethyl)-1,3,4-oxadiazole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915920-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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